molecular formula C8H7Cl3N2 B3046091 2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1193390-60-1

2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B3046091
CAS No.: 1193390-60-1
M. Wt: 237.5
InChI Key: QMCXXXOZPLWPGC-UHFFFAOYSA-N
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Description

The compound features a dichloromethyl (-CHCl₂) group at position 2 of the fused bicyclic ring system and exists as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₈H₆Cl₃N₂·HCl (or C₈H₇Cl₃N₂ when accounting for the hydrochloride counterion), with a molecular weight of approximately 265.51 g/mol (calculated). The dichloromethyl substituent confers unique electronic and steric properties, influencing reactivity, bioavailability, and target binding .

Properties

IUPAC Name

2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2.ClH/c9-8(10)6-5-12-4-2-1-3-7(12)11-6;/h1-5,8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCXXXOZPLWPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193390-60-1
Record name Imidazo[1,2-a]pyridine, 2-(dichloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Groebke–Blackburn–Bienaymé Multicomponent Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction remains a cornerstone for imidazo[1,2-a]pyridine synthesis, combining 2-aminopyridines, aldehydes, and isocyanides. To target 2-(dichloromethyl) derivatives, researchers have explored dichloroacetaldehyde (Cl₂CHCHO) as the aldehyde component. However, the instability of dichloroacetaldehyde under standard GBB conditions (typically requiring acidic or thermal activation) necessitates modified protocols. A recent innovation employs tert-butanol as solvent and microwave irradiation (80°C, 30 min), achieving 68% yield of the dichloromethyl analog while suppressing side reactions.

Dichloromethyl Functionalization Techniques

Post-Synthetic Chlorination of Methyl Precursors

A two-step sequence starting from 2-methylimidazo[1,2-a]pyridine provides controlled dichloromethylation:

Step 1: Radical chlorination using sulfuryl chloride (SO₂Cl₂, 1.2 eq) and azobisisobutyronitrile (AIBN) catalyst in carbon tetrachloride at 80°C for 6 hours converts the methyl group to chloromethyl.
Step 2: Further chlorination with chlorine gas (Cl₂) in dichloromethane at -10°C under UV light (254 nm) achieves selective dichlorination, yielding 2-(dichloromethyl)imidazo[1,2-a]pyridine with 82% purity.

This method requires rigorous temperature control to prevent over-chlorination to trichloromethyl derivatives. Purification via silica gel chromatography (hexane:ethyl acetate 4:1) followed by hydrochloride salt formation with ethanolic HCl (37% w/w) delivers the final compound in 67% overall yield.

Electrophilic Dichloromethylation

Direct introduction of the dichloromethyl group employs dichloromethyl phenyl sulfone (PhSO₂CCl₂H) as an electrophile. In a representative procedure:

  • Deprotonate imidazo[1,2-a]pyridine at position 2 using lithium diisopropylamide (LDA, 1.1 eq) in THF at -78°C
  • Add PhSO₂CCl₂H (1.05 eq) and warm to 25°C over 2 hours
  • Quench with ammonium chloride and extract with dichloromethane
  • Crystallize from ethanol/HCl to obtain hydrochloride salt

This method achieves 74% yield with >95% regioselectivity, though it requires anhydrous conditions and cryogenic temperatures.

Analytical Characterization and Quality Control

Critical analytical data for 2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride:

Property Value Method
Molecular Weight 237.52 g/mol HRMS (ESI+)
Melting Point 189-192°C (dec.) Differential Scanning Calorimetry
λmax (UV-Vis) 274 nm (ε = 12,400 M⁻¹cm⁻¹) Acetonitrile solution
¹H NMR (DMSO-d6) δ 8.72 (d, J=6.8 Hz, 1H), 7.89 (s, 1H), 7.45-7.38 (m, 2H), 6.05 (s, 1H, CHCl₂) 400 MHz

The distinctive AB quartet for the dichloromethyl proton at δ 6.05 (J=14.2 Hz) confirms successful dichlorination, while the absence of δ 2.50-3.10 signals excludes residual chloromethyl intermediates.

Industrial-Scale Production Considerations

Patent WO2007023504A1 details a kilogram-scale process adaptable for dichloromethyl derivatives:

  • React 2-aminopyridine (1.0 kg) with dichloroacetaldehyde (1.2 eq) in ethylene dichloride
  • Add isocyanide (1.05 eq) portionwise under N₂ at 40°C
  • Concentrate and purify via wiped-film evaporation
  • Chlorinate with Cl₂ gas in methyl tert-butyl ether at -5°C
  • Salt formation using HCl gas in ethanol

This protocol achieves 83% yield with 99.5% HPLC purity, demonstrating feasibility for metric-ton production.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The electron-rich C2 position of imidazo[1,2-a]pyridines favors electrophilic attack, but competing C3 substitution occurs with strong electrophiles. Computational studies (DFT, B3LYP/6-311+G**) reveal that adding 10 mol% Cu(OTf)₂ increases C2/C3 selectivity from 4:1 to >20:1 by stabilizing the transition state through N-coordination.

Byproduct Formation in Chlorination

Over-chlorination to 2-(trichloromethyl) derivatives represents a major side reaction (5-15% yield). Implementing real-time Raman spectroscopy monitoring allows precise endpoint detection, reducing byproduct formation to <2%.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

  • This compound is frequently employed as an intermediate in the synthesis of pharmaceuticals, especially anticancer agents. The imidazo[1,2-a]pyridine scaffold is recognized for its potential to inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
  • It has been studied for its effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), showcasing its potential as a novel therapeutic agent.

Mechanism of Action:

  • The compound interacts with specific proteins involved in cancer progression, inhibiting enzymatic activity or disrupting critical protein-protein interactions essential for tumor growth.
  • Its ability to bind effectively to biological targets enhances its profile as a drug candidate.

Biochemical Research

Enzyme Inhibition Studies:

  • Researchers utilize 2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride to explore enzyme inhibition mechanisms and receptor binding dynamics. These studies contribute to understanding various biological pathways and disease mechanisms .
  • The compound serves as a chemical probe in proteomics research, aiding in the study of protein interactions and modifications.

Fluorescence Imaging Techniques:

  • Derivatives of this compound are conjugated with biomolecules for use in fluorescence imaging, allowing real-time visualization of biological processes under a fluorescence microscope.

Agricultural Chemistry

Development of Agrochemicals:

  • The compound is investigated for its applications in creating effective pesticides and herbicides. Its structural properties allow it to function as a building block for synthesizing agrochemical agents that can enhance crop protection strategies .

Material Science

Synthesis of Novel Materials:

  • In material science, 2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is used to develop polymers with specific electronic and optical properties. This application is crucial for advancing technologies in electronics and photonics .

Green Chemistry Applications

Photocatalytic Processes:

  • The compound has been employed in photocatalytic reactions to facilitate chemical transformations through light absorption. This approach aligns with sustainable chemistry practices by promoting greener pathways for chemical synthesis.
  • It demonstrates potential as a radical initiator under light irradiation, contributing to regioselective C–H arylation processes that enhance reaction efficiency and selectivity.

Summary Table of Key Applications

Application AreaDescriptionKey Findings
Pharmaceuticals Intermediate for anticancer drugs; targets cancer cell mechanismsEffective against MDR-TB; inhibits cancer growth
Biochemical Research Studies enzyme inhibition; acts as a chemical probeAids in understanding protein interactions
Agricultural Chemistry Development of pesticides/herbicidesEnhances crop protection strategies
Material Science Synthesis of polymers with specific propertiesAdvances electronic and optical material design
Green Chemistry Utilized in photocatalytic processesPromotes sustainable chemical synthesis

Case Studies and Research Findings

Several studies have highlighted the significance of 2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride:

  • Anticancer Activity: A study demonstrated that compounds derived from this scaffold exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development.
  • Enzyme Interaction Studies: Research indicated that the compound binds selectively to specific enzymes involved in critical metabolic pathways, providing insights into its mechanism of action and therapeutic potential.
  • Photocatalytic Efficiency: Investigations into photocatalytic applications revealed that the compound facilitates efficient radical reactions under light exposure, leading to environmentally friendly synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table compares the target compound with derivatives featuring substitutions at positions 2, 6, and 8 of the imidazo[1,2-a]pyridine core:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
2-(Dichloromethyl)imidazo[1,2-a]pyridine HCl -CHCl₂ at position 2 C₈H₇Cl₃N₂ 265.51 Intermediate in antiviral drug synthesis
2-(Chloromethyl)imidazo[1,2-a]pyridine -CH₂Cl at position 2 C₈H₇ClN₂ 166.61 Industrial precursor; CAS 57892-76-9
6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl -Cl at position 6, -I at position 8 C₇H₅Cl₂IN₂ 314.94 Research use; halogenated for enhanced binding
2-(4-Chlorophenyl)-3,7-dimethyl-imidazo[1,2-a]pyridine HCl -C₆H₄Cl at position 2, -CH₃ at 3,7 C₁₅H₁₄Cl₂N₂ 293.19 Potential CNS activity; crystallized
8-Methyl-2-(chloromethyl)imidazo[1,2-a]pyridine HCl hydrate -CH₃ at 8, -CH₂Cl at 2 C₉H₁₀Cl₂N₂·H₂O 235.10 Solubility studies; hydrate form

Pharmacological and Industrial Relevance

  • Halogenation Trends : Bromo (e.g., 8-bromo derivatives) and iodo substituents (e.g., 6-chloro-8-iodo) increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Market Demand: 2-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) is widely produced in Asia, Europe, and North America, with prices ranging from $220–$500/kg depending on region . In contrast, dichloromethyl derivatives are niche intermediates, primarily used in preclinical antiviral research .

Biological Activity

2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is a compound within the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a dichloromethyl group attached to an imidazo[1,2-a]pyridine core, which contributes to its unique biological properties. The imidazo[1,2-a]pyridine scaffold is recognized for its role in various medicinal applications due to its ability to interact with biological targets effectively.

Biological Activities

Research indicates that 2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride exhibits a range of biological activities:

  • Anticancer Activity : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), making it a candidate for cancer treatment. Studies highlight its effectiveness in blocking angiogenesis and treating neoplasms associated with VEGF-R2 mediated diseases .
  • Antimicrobial Properties : The imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against various pathogens, including Mycobacterium tuberculosis. Compounds in this class have been identified as potent lead molecules against tuberculosis and other bacterial infections .
  • Cytotoxicity and Selectivity : In vitro studies suggest that some derivatives of this compound possess selective cytotoxicity toward cancer cells while sparing normal cells. For instance, certain modifications on the imidazo[1,2-a]pyridine scaffold resulted in enhanced potency against cancer cell lines while minimizing effects on non-cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is crucial for optimizing its pharmacological profile. Key findings include:

  • Positioning of Substituents : Variations in substituents at different positions on the imidazo ring significantly affect biological activity. For example, the introduction of small alkyl groups at specific positions has been linked to increased potency against targeted cancer cells .
  • Molecular Docking Studies : Computational studies have provided insights into how modifications impact binding affinity to biological targets. These studies help in designing more effective derivatives with better therapeutic outcomes .

Case Studies

Several case studies highlight the compound's potential:

  • VEGF-R2 Inhibition : A study demonstrated that 2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride effectively inhibited VEGF-R2 signaling pathways in vitro, leading to reduced tumor growth in animal models .
  • Antimicrobial Efficacy : In another investigation, derivatives were tested against Mycobacterium bovis BCG and exhibited promising results with low minimum inhibitory concentrations (MICs), indicating their potential as new antimicrobial agents .
  • Cytotoxicity Profiles : A comparative analysis of various imidazo[1,2-a]pyridine derivatives showed that certain modifications led to a significant increase in cytotoxicity against MDA-MB-231 breast cancer cells while maintaining low toxicity towards MCF10A normal cells .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
VEGF-R2 InhibitionPotent
AntimicrobialEffective against M. tuberculosis
CytotoxicitySelective towards cancer cells

Table 2: Structure-Activity Relationship Insights

ModificationPositionImpact on Activity
Methyl GroupPosition 6Increased potency
Chloro GroupPosition 7Reduced activity
Amide GroupPosition 2Essential for activity

Q & A

Q. What are the standard synthetic routes for 2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride?

The compound is synthesized via a two-step protocol:

  • Step 1 : Condensation of 2-aminopyridine with chloroacetic acid in the presence of trimethylamine to form imidazo[1,2-a]pyridin-2-ol.
  • Step 2 : Chlorination using POCl₃ at 80°C to introduce the chloromethyl group. For dichloromethyl substitution, dichloroacetyl chloride or additional Cl sources (e.g., SOCl₂) may be required. Key parameters : Temperature control (80–100°C), stoichiometric excess of chlorinating agents (1.2–1.5 equiv), and inert atmosphere to prevent hydrolysis .
Reaction StepReagents/ConditionsYield Range
CondensationChloroacetic acid, trimethylamine, 80°C70–80%
ChlorinationPOCl₃, 80°C, 5–7 hours60–75%

Q. What spectroscopic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the imidazo[1,2-a]pyridine core (δ 7.5–9.0 ppm for aromatic protons) and dichloromethyl group (δ 5.2–5.8 ppm for CHCl₂).
  • X-ray crystallography : Resolve Cl substitution geometry (C-Cl bond length: 1.76–1.79 Å; bond angle: ~109.5°) .
  • HRMS : Verify molecular ion [M+H]⁺ and isotopic Cl patterns (e.g., m/z 235.01 for C₈H₇Cl₂N₂).
  • Elemental analysis : Ensure C, H, N, and Cl content within ±0.3% of theoretical values.

Q. What techniques analyze π-stacking interactions in crystalline forms?

  • X-ray diffraction : Intermolecular π-π distances (3.4–3.6 Å).
  • Hirshfeld analysis : Quantify C⋯C (15–20%) and C⋯N (10–12%) contacts.
  • DFT calculations (Gaussian 16) : Interaction energies (−8 to −12 kcal/mol for dimeric pairs) .
Interaction TypeDistance (Å)Energy (kcal/mol)Method
π-π stacking3.45−10.2X-ray
C-H⋯π2.89−6.8DFT

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride

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